![molecular formula C16H10ClNO2 B14328148 3-[([1,1'-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione CAS No. 97962-63-5](/img/structure/B14328148.png)
3-[([1,1'-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[([1,1’-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione is a complex organic compound characterized by its unique structure, which includes a biphenyl group, an amino group, and a chlorocyclobutene dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[([1,1’-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione typically involves multiple steps, including the formation of the biphenyl group and the subsequent introduction of the amino and chlorocyclobutene dione groups. One common method involves the Suzuki coupling reaction, where 2-benzyloxy-1-bromine-3-nitrobenzene reacts with 3-carboxyphenylboronic acid to form 3’-nitro-2’-benzyloxy-[1,1’-biphenyl]-3-carboxylic acid. This intermediate is then subjected to hydrogenation and debenzylation under the catalysis of palladium on carbon (Pd/C) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of readily available raw materials and efficient catalytic systems is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-[([1,1’-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-[([1,1’-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and advanced materials
Wirkmechanismus
The mechanism of action of 3-[([1,1’-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[1,1’-Biphenyl]-4-yl-2-propenoic acid
- 4,4’-Dioxo-1,1’,4,4’-tetrahydro-8,8’-biquinoline-2,2’-dicarboxylic acid
- 3,3’,5,5’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine dihydrochloride dihydrate
Uniqueness
3-[([1,1’-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a biphenyl group with an amino and chlorocyclobutene dione moiety sets it apart from other similar compounds, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
97962-63-5 |
|---|---|
Molekularformel |
C16H10ClNO2 |
Molekulargewicht |
283.71 g/mol |
IUPAC-Name |
3-chloro-4-(2-phenylanilino)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C16H10ClNO2/c17-13-14(16(20)15(13)19)18-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,18H |
InChI-Schlüssel |
KFWCCASFPGHLLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=C(C(=O)C3=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butyl [(dibutylcarbamothioyl)sulfanyl]acetate](/img/structure/B14328068.png)
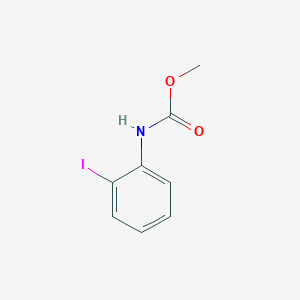
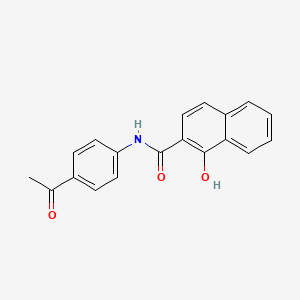
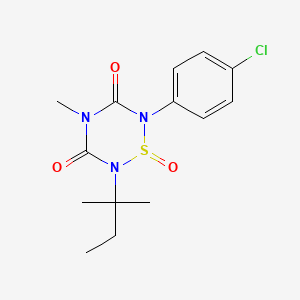
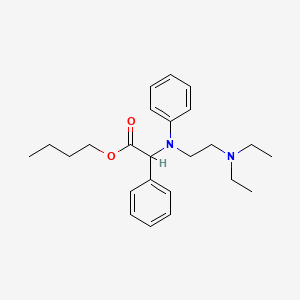
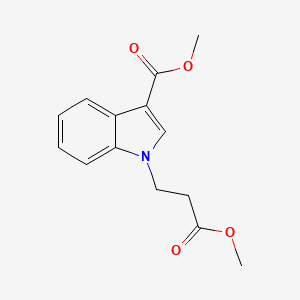
![3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione](/img/structure/B14328113.png)

![Naphth[1,2-b]oxirene, 1a-(bromomethyl)-1a,2,3,7b-tetrahydro-](/img/structure/B14328141.png)
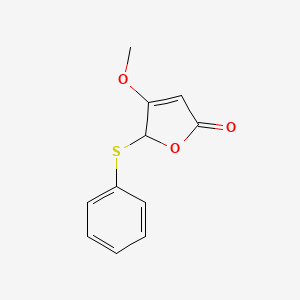
![1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14328156.png)

![13-Hydroxy-13-[3-(pent-2-EN-1-YL)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14328164.png)
![3-Chloro-N-[cyano(2-fluoroethoxy)methyl]benzamide](/img/structure/B14328171.png)
